5-Ethylidenebicyclo[2.2.1]hept-2-ene
CAS No.: 28304-67-8
Cat. No.: VC13331628
Molecular Formula: C9H12
Molecular Weight: 120.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28304-67-8 |
|---|---|
| Molecular Formula | C9H12 |
| Molecular Weight | 120.19 g/mol |
| IUPAC Name | (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene |
| Standard InChI | InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3/b8-2+ |
| Standard InChI Key | OJOWICOBYCXEKR-KRXBUXKQSA-N |
| Isomeric SMILES | C/C=C/1\CC2CC1C=C2 |
| SMILES | CC=C1CC2CC1C=C2 |
| Canonical SMILES | CC=C1CC2CC1C=C2 |
| Boiling Point | 297.7 °F at 760 mm Hg (USCG, 1999) 146.0 °C 67 °C @ 50 MM HG 148 °C 298 °F |
| Colorform | COLORLESS LIQUID |
| Flash Point | 79 °F (NTP, 1992) 38 °C 38.33 °C, open cup 38 °C o.c. 79 °F (oc) 101 °F |
| Melting Point | -112 °F (USCG, 1999) FP: -80 °C -80 °C -112 °F |
Introduction
Structural and Molecular Characteristics
5-Ethylidenebicyclo[2.2.1]hept-2-ene belongs to the norbornene family, featuring a bicyclo[2.2.1]hept-2-ene framework with an ethylidene group at the 5-position. Its molecular formula is , with a molecular weight of 120.19 g/mol. The compound’s stereochemistry is defined by the (1R,4R,5E) configuration, which influences its reactivity in polymerization reactions.
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 148°C (298°F) at 760 mmHg |
| Density | 0.8958 g/cm³ at 20°C |
| Melting Point | -80°C (-112°F) |
| Flash Point | 38°C (101°F) |
| Solubility in Water | Insoluble (<1 mg/mL at 17°C) |
| Vapor Pressure | 4.2 mmHg at 20°C |
The compound’s low solubility in water and high volatility (vapor density: 4.1 relative to air) necessitate careful handling in industrial settings. Its bicyclic structure provides two sites of unsaturation, enabling diverse reactivity in cycloaddition and polymerization reactions.
Synthesis and Industrial Production
The synthesis of 5-ethylidenebicyclo[2.2.1]hept-2-ene typically involves a two-step process starting from cyclopentadiene.
Diels-Alder Reaction
The initial step employs a Diels-Alder reaction between cyclopentadiene and butadiene to form vinyl norbornene. This intermediate undergoes subsequent isomerization under controlled thermal or catalytic conditions to yield the final product.
Table 2: Common Synthesis Methods
| Method | Conditions | Yield |
|---|---|---|
| Thermal Isomerization | 150–200°C, inert atmosphere | 60–75% |
| Acid-Catalyzed Isomerization | H₂SO₄, 50–80°C | 70–85% |
| Metal-Catalyzed Isomerization | Ni or Pd catalysts, 100°C | 80–90% |
Industrial-scale production prioritizes metal-catalyzed routes due to higher efficiency and reduced side reactions. The use of nickel or palladium catalysts enhances selectivity, ensuring minimal byproduct formation.
Applications in Polymer Science
Ethylene-Propylene-Diene Monomer (EPDM) Rubbers
5-Ethylidenebicyclo[2.2.1]hept-2-ene is a key diene monomer in EPDM rubber production. Its incorporation imparts exceptional resistance to ozone, heat, and chemicals, making EPDM ideal for automotive seals, roofing membranes, and electrical insulation.
Table 3: Performance Metrics of EPDM Rubbers
| Property | Value (With 5-Ethylidenebicyclo[2.2.1]hept-2-ene) |
|---|---|
| Tensile Strength | 15–25 MPa |
| Elongation at Break | 300–600% |
| Thermal Stability | Stable up to 150°C |
| Ozone Resistance | No cracking after 1,000 hrs at 50 pphm |
Self-Healing Materials
Recent studies explore the compound’s role in self-healing polymers. When integrated into epoxy matrices, it enables crack repair via retro-Diels-Alder (RDA) reactions triggered by heat or light. For example, composites containing 5-ethylidenebicyclo[2.2.1]hept-2-ene demonstrated 90% recovery of mechanical strength after damage.
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C to 4°C in airtight containers |
| Personal Protective Equipment | Nitrile gloves, goggles, respiratory mask |
| First Aid Measures | Flush eyes/skin with water; seek medical attention if inhaled |
Its flammability (flash point: 38°C) mandates storage away from ignition sources, while adequate ventilation mitigates inhalation risks.
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